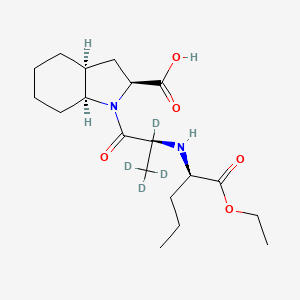![molecular formula C8H10N4 B13716894 2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716894.png)
2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) .
Industrial Production Methods
For industrial-scale production, the use of heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 has been explored. This method allows for the efficient conversion of 2-aminopyridines and nitriles to the desired triazolopyridine derivatives . Additionally, mechanochemical methods involving the reaction between azinium-N-imines and nitriles in the presence of copper acetate have been developed for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted triazolopyridines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for kinases and phosphodiesterases.
Mecanismo De Acción
The mechanism of action of 2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inverse agonist for the RORγt receptor and as an inhibitor for JAK1 and JAK2 kinases . These interactions disrupt the normal signaling pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazolopyridine derivative with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Known for its antimetabolite properties in purine biochemical reactions.
1,2,4-Triazolo[4,3-a]pyrimidine: Studied for its pharmacological and therapeutic roles.
Uniqueness
2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various bioactive compounds and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-6(2)12-7(5)10-8(9)11-12/h3-4H,1-2H3,(H2,9,11) |
Clave InChI |
AFAPAYMWXIGQCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N2C1=NC(=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)






![3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716850.png)





